molecular formula C9H12N2O B2966609 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1997704-28-5

1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2966609
CAS No.: 1997704-28-5
M. Wt: 164.208
InChI Key: XXQKCENMKMYVBZ-UHFFFAOYSA-N
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Description

1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole-derived ketone characterized by a cyclopropyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research due to its structural versatility.

Properties

IUPAC Name

1-(4-cyclopropyl-2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQKCENMKMYVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrazole- and ethanone-based derivatives, differing primarily in substituent type, position, and electronic properties. Key analogues include:

Compound Name Substituents (Pyrazole Ring) Key Features Biological/Industrial Relevance Reference
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 1-Phenyl, 4-Methyl, 5-Ethanone Phenyl group enhances aromatic interactions; used in antitubercular agents Antimicrobial activity
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one Thiophene and bromophenyl moieties Electron-withdrawing Br improves stability; agrochemical applications Fungicidal activity
1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one 3-Chlorophenyl, 5-Methyl Chlorine substituent increases lipophilicity; antimicrobial potential Synthetic intermediate
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one Sulfur-containing substituent Sulfur enhances redox activity; used in catalytic applications Catalysis, material science

Structural Insights :

  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces ring strain and sp³ hybridization, contrasting with planar aromatic substituents (e.g., phenyl in ). This may reduce π-π stacking but improve metabolic stability .
  • Positional Effects: Substituents at the 4- or 5-position of the pyrazole ring (e.g., ethanone at C5 in the target vs. C4 in ) alter steric hindrance and electronic distribution, impacting reactivity and binding .
Physicochemical Properties
  • Melting Points : Sulfur-containing derivatives (e.g., 1f in ) melt at 137.3–138.5°C, whereas simpler pyrazole-ketones (e.g., ) are typically liquids or low-melting solids.
  • Solubility: The cyclopropyl group may reduce aqueous solubility compared to polar substituents (e.g., –OH or –NO₂ in ), necessitating formulation adjustments for biological testing.

Biological Activity

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

The compound is synthesized through the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride, typically in the presence of a base like pyridine. This process yields a ketone that can undergo various chemical transformations, including oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can inhibit enzyme activities by binding to active sites, thus preventing substrate access. This action may influence various signal transduction pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases .

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This property is crucial for developing therapeutic agents targeting metabolic disorders or cancer .

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureBiological Activity
1-(4-Methyl-1H-pyrazol-5-yl)ethan-1-oneStructureModerate antibacterial activity
1-(4-Cyclopropyl-1H-pyrazol-5-yl)ethan-1-oneStructureStronger enzyme inhibition potential
1-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-oneStructureVaries in activity due to positional changes

These comparisons highlight how structural modifications can significantly influence biological properties.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Case Study 1 : A study on pyrazole derivatives indicated that modifications at the 5-position of the pyrazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in this compound could yield improved bioactivity .

Case Study 2 : Research into the anti-inflammatory effects of related compounds revealed that certain substitutions on the pyrazole ring led to significant reductions in inflammatory markers in vitro. This suggests potential pathways for further investigation into the therapeutic applications of this compound .

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